5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S2 and a molecular weight of 239.7 g/mol It is characterized by the presence of a thiophene ring substituted with a carbamoylmethyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with carbamoylmethylating agents under controlled conditions. One common method involves the use of thiophene-2-sulfonyl chloride and carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The thiophene ring provides additional stability and reactivity, making the compound versatile for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the carbamoylmethyl group, making it less versatile in certain reactions.
5-(Aminomethyl)thiophene-2-sulfonyl chloride: Contains an aminomethyl group instead of a carbamoylmethyl group, leading to different reactivity and applications.
5-(Hydroxymethyl)thiophene-2-sulfonyl chloride:
Uniqueness
5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the carbamoylmethyl and sulfonyl chloride groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic applications and research purposes .
Biological Activity
5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways and cellular responses.
- Receptor Modulation : It may also act on specific receptors, influencing signaling pathways that are critical for cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, possess antimicrobial activity against various pathogens. A study highlighted the effectiveness of related thiophene compounds against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, showcasing their potential as novel antimicrobial agents .
Anticancer Activity
Thiophene-based compounds have been explored for their anticancer properties. For instance, studies have demonstrated that specific thiophene derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance cytotoxicity against these cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiophene derivatives revealed that certain modifications led to significant antimicrobial activity against drug-resistant strains. The compound showed promising results when tested against Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards Caco-2 cells compared to A549 cells. This selectivity suggests potential for targeted cancer therapies .
Summary of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial | Effective against MRSA and other resistant bacteria |
Anticancer | Induces apoptosis in A549 and Caco-2 cancer cell lines |
Enzyme Inhibition | Potential inhibition observed in metabolic pathways |
Receptor Modulation | Influences signaling pathways related to cell growth and survival |
Notable Studies
- A study published in Bioorganic Chemistry reported the synthesis and characterization of novel thiophene derivatives, demonstrating their potential as antimicrobial agents .
- Research published in Medicinal Chemistry indicated that thiophene compounds could serve as effective anticancer agents due to their ability to induce cell death selectively in certain cancer cell lines .
Properties
IUPAC Name |
5-(2-amino-2-oxoethyl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKWKPLARLFETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.